molecular formula C16H21NO4S B2428685 N-(1-(furan-3-yl)propan-2-yl)-4-propoxybenzenesulfonamide CAS No. 1788675-01-3

N-(1-(furan-3-yl)propan-2-yl)-4-propoxybenzenesulfonamide

Cat. No.: B2428685
CAS No.: 1788675-01-3
M. Wt: 323.41
InChI Key: JSMKKKBFNAFIBS-UHFFFAOYSA-N
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Description

N-(1-(furan-3-yl)propan-2-yl)-4-propoxybenzenesulfonamide is a useful research compound. Its molecular formula is C16H21NO4S and its molecular weight is 323.41. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Chemical Properties

  • A study outlined the synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides through a gold(I)-catalyzed cascade reaction, highlighting the potential of furan derivatives in complex organic synthesis and the exploration of gold carbenoid chemistry (Tao Wang et al., 2014).
  • Research on 3,3'-dinitroamino-4,4'-azoxyfurazan derivatives demonstrated their application in designing high-performance energetic materials, emphasizing the role of N-O building blocks in creating compounds with significant detonation properties (Jiaheng Zhang & J. Shreeve, 2014).
  • An investigation into the structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs revealed insights into chemical modifications that could enhance pharmacological properties, particularly in cancer therapeutics (J. Mun et al., 2012).

Material Science and Molecular Engineering

  • The synthesis and characterization of methyl 4-aryl-4-oxo-2-[(4-sulfamoylphenyl)amino]but-2-enoates, which react with ninhydrin to produce complex heterocycles, underscore the versatility of sulfonamide derivatives in material science (V. L. Gein et al., 2017).
  • Mixed-ligand copper(II)-sulfonamide complexes were studied for their DNA binding, cleavage, genotoxicity, and anticancer activity, illustrating the potential of sulfonamide-based complexes in biomedical applications, especially in cancer treatment (M. González-Álvarez et al., 2013).

Pharmacology and Drug Design

  • The design and synthesis of novel 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin highlighted significant anti-cancer and antiangiogenic activities, demonstrating the therapeutic potential of benzofuran derivatives in oncology (R. Romagnoli et al., 2015).
  • Research on the synthesis of some new N-substituted-N-(2,3-Dihydro-[1,4]benzodioxin-6-yl)-4-acetamidobenzenesulfonamides revealed their antibacterial agents' value, showcasing the application of sulfonamide derivatives in developing new antimicrobial drugs (M. Abbasi et al., 2016).

Properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]-4-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S/c1-3-9-21-15-4-6-16(7-5-15)22(18,19)17-13(2)11-14-8-10-20-12-14/h4-8,10,12-13,17H,3,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMKKKBFNAFIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NC(C)CC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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